molecular formula C22H23N5O2 B7836625 2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7836625
M. Wt: 389.4 g/mol
InChI Key: GKAWHGFIRRCQKT-UHFFFAOYSA-N
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Description

Compound “2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, one method might involve the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound .

Industrial Production Methods: Industrial production of compound “this compound” often requires large-scale synthesis techniques. These methods are designed to ensure high yield and purity of the compound. The exact industrial methods can vary, but they generally involve optimized reaction conditions and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Compound “2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions of compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions might use oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents like lithium aluminum hydride .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation might produce an oxide derivative, while reduction might yield a reduced form of the compound .

Scientific Research Applications

Compound “2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of compound “2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-[5-amino-1-[4-(diethylamino)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-26(4-2)14-9-11-15(12-10-14)27-13-18(28)19(20(27)23)21-24-17-8-6-5-7-16(17)22(29)25-21/h5-12H,3-4,13,23H2,1-2H3,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAWHGFIRRCQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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